molecular formula C24H46O8 B12643682 D-Glucitol monoacetate monopalmitate CAS No. 94031-17-1

D-Glucitol monoacetate monopalmitate

Cat. No.: B12643682
CAS No.: 94031-17-1
M. Wt: 462.6 g/mol
InChI Key: QJKCNISRTFUPPL-CBJLPSGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol monoacetate monopalmitate typically involves the esterification of D-glucitol with acetic acid and palmitic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol monoacetate monopalmitate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

D-Glucitol monoacetate monopalmitate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Glucitol monoacetate monopalmitate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of acetate and palmitate groups. These products can then participate in various metabolic pathways, including lipid metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

    D-Glucitol monoacetate monostearate: Similar to D-Glucitol monoacetate monopalmitate but with a stearate group instead of a palmitate group.

    D-Glucitol diacetate: Contains two acetate groups and lacks the long-chain fatty acid group.

    D-Glucitol monopalmitate: Contains only the palmitate group without the acetate group

Uniqueness

This compound is unique due to the presence of both acetate and palmitate groups, which confer distinct physicochemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

94031-17-1

Molecular Formula

C24H46O8

Molecular Weight

462.6 g/mol

IUPAC Name

[(2S,3S,4R,5R)-1-acetyloxy-3,4,5,6-tetrahydroxyhexan-2-yl] hexadecanoate

InChI

InChI=1S/C24H46O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(28)32-21(18-31-19(2)26)24(30)23(29)20(27)17-25/h20-21,23-25,27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1

InChI Key

QJKCNISRTFUPPL-CBJLPSGESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)C)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)C(C(C(CO)O)O)O

Origin of Product

United States

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